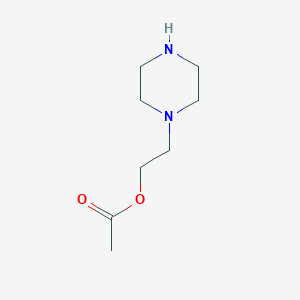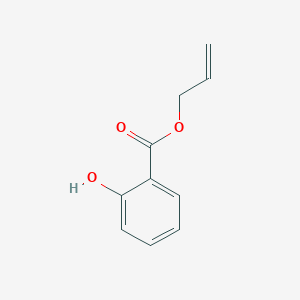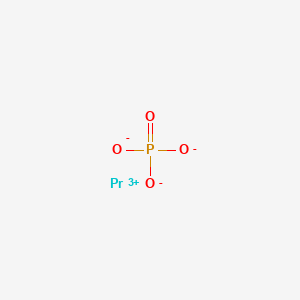
Praseodymium phosphate
Vue d'ensemble
Description
Synthesis Analysis
Praseodymium phosphate can be synthesized via various methods, including solid-phase reactions at high temperatures and innovative techniques like high-rate spark plasma sputtering (SPS) for ceramic production. These methods aim at achieving high-density ceramics with praseodymium and neodymium phosphates, leveraging the whitlockite structure for enhanced mechanical characteristics (Orlova et al., 2014). Additionally, solvent-less routes have been developed for preparing praseodymium oxide nanostructures, showcasing the versatility in synthesis approaches for compounds involving praseodymium (Zinatloo-Ajabshir et al., 2015).
Molecular Structure Analysis
The molecular structure of praseodymium phosphate compounds often involves complex arrangements, with recent studies highlighting the synthesis of praseodymium superhydrides under high pressures, showcasing the diverse structural possibilities when combining praseodymium with other elements (Zhou et al., 2019). These complex structures, such as F4¯3m-PrH9 and P63/mmc-PrH9 phases, demonstrate the intricate molecular architectures achievable with praseodymium-based compounds.
Chemical Reactions and Properties
The chemical reactions involving praseodymium compounds are multifaceted, with research demonstrating improved oxidase mimetic activity through praseodymium incorporation into ceria nanocubes (Jiang et al., 2017). These activities underscore the chemical reactivity of praseodymium compounds and their potential in catalysis and environmental applications.
Physical Properties Analysis
The physical properties of praseodymium phosphates, such as luminescence and thermal conductivity, have been extensively studied. For instance, the temperature sensing properties of varied praseodymium phosphate hosts have been investigated, revealing the potential of these compounds in high-precision temperature sensing applications (Gharouel et al., 2018).
Applications De Recherche Scientifique
Temperature Sensing
Praseodymium phosphate hosts MI(Na, Li, K)Pr(PO3)4 and PrP5O14 have been investigated for their temperature sensing properties. These materials are studied for their fluorescence properties under various temperatures, offering potential in precise temperature measurement applications (Gharouel et al., 2018).
Phase Structure and Microstructure
Praseodymium phosphate is used as a surrogate for trivalent minor actinide neptunium in the synthesis of monazite-type Ce1−xPrxPO4 solid solutions. These solutions are significant for their structural and compositional properties, making them relevant in various fields including nuclear materials (Zeng et al., 2014).
Optical Properties
The optical properties of copper phosphate glasses containing praseodymium are notable. These properties include changes in optical absorption edges and infrared optical absorption spectra, which are crucial for applications in photonics and materials science (Kutub et al., 1986).
Luminescence Properties
Praseodymium and praseodymium/ytterbium-doped lutetium double phosphates have been analyzed for their luminescence properties. This research provides valuable insights into the use of these materials in lighting and display technologies (Legendziewicz et al., 2008).
Corrosion Resistance and Cytocompatibility
Praseodymium-ion-implanted TiN coatings show improved corrosion resistance and cytocompatibility in blood plasma. This property is particularly valuable for cardiovascular applications (Zhang et al., 2015).
Energy Transfer in Phosphate Glass
The energy transfer from trivalent thulium to trivalent praseodymium in sodium phosphate glass is significant for understanding ion pair relaxation processes, relevant in the field of luminescent materials (Joshi & Joshi, 1992).
Safety And Hazards
Praseodymium (III) phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
praseodymium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCUNMWWJBHRSC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrPO4, O4PPr | |
| Record name | Praseodymium(III) phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Praseodymium(III)_phosphate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162267 | |
| Record name | Praseodymium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.879 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium phosphate | |
CAS RN |
14298-31-8 | |
| Record name | Praseodymium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



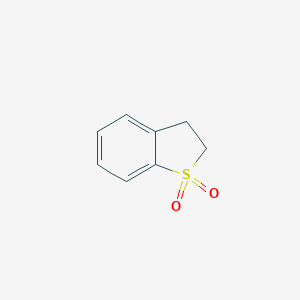
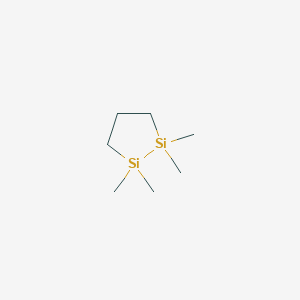

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
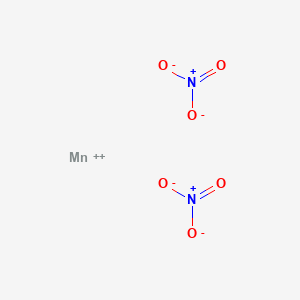
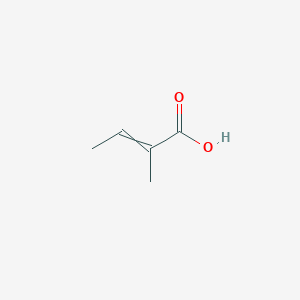
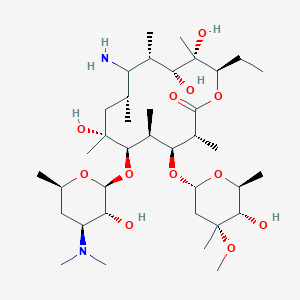
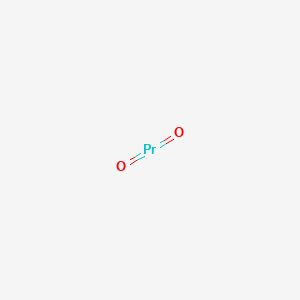
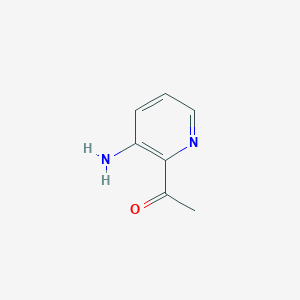
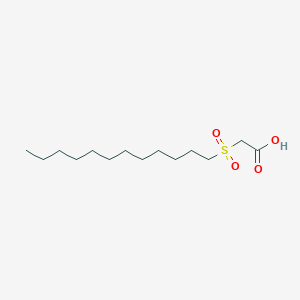
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
